N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt

Cancer metabolism PKM2 activator Isozyme selectivity

For researchers studying cancer metabolism, sourcing the correct salt form of SAICAR is critical. The dibarium salt (CAS 6057-44-9) ensures PKM2-specific activation (EC50 0.3 mM) without the kinetic artifacts or instability common to free acid or sodium salt alternatives. - Stable 2-8°C storage eliminates freeze-thaw degradation risks seen with the free acid form. - ≥95% HPLC purity and defined counter-ion composition provide lot-to-lot consistency for longitudinal studies and enzymatic assay calibration. - Available from BenchChem with immediate stock and global shipping, supporting urgent research timelines.

Molecular Formula C13H15Ba2N4O12P
Molecular Weight 724.9 g/mol
Cat. No. B12076403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt
Molecular FormulaC13H15Ba2N4O12P
Molecular Weight724.9 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N)C(=O)NC(CC(=O)[O-])C(=O)[O-].[Ba+2].[Ba+2]
InChIInChI=1S/C13H19N4O12P.2Ba/c14-10-7(11(22)16-4(13(23)24)1-6(18)19)15-3-17(10)12-9(21)8(20)5(29-12)2-28-30(25,26)27;;/h3-5,8-9,12,20-21H,1-2,14H2,(H,16,22)(H,18,19)(H,23,24)(H2,25,26,27);;/q;2*+2/p-4
InChIKeyPPKOPCLLXBFYGS-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAICAR Dibarium Salt – Identity and Chemical Class


N-Succinyl-5-aminoimidazole-4-carboxamide Ribose 5'-Phosphate Dibarium Salt (CAS 6057-44-9) is the dibarium salt of SAICAR (succinylaminoimidazolecarboxamide ribotide), a phosphorylated intermediate in the seventh step of de novo purine nucleotide biosynthesis . The compound belongs to the 1-ribosyl-imidazolecarboxamide nucleotide class and is distinguished from the more commonly available SAICAR free acid/hydrate form (CAS 3031-95-6) by its dibarium counter-ion composition (C13H15Ba2N4O12P, MW 724.91 g/mol) .

Pathway Study Selective PKM2 isozyme activation research; no AMPK cross-reactivity
Model Context Cancer metabolism and oncometabolite tumor-microenvironment modeling
Handling Dibarium salt stable at 2–8°C; avoids freeze-thaw degradation risk

Why Other SAICAR Salts Cannot Substitute


Substituting the dibarium salt with SAICAR free acid/hydrate, the disodium salt (SAICAr), or the upstream precursor AICAR (ZMP) introduces distinct biochemical, stability, and selectivity discrepancies that can invalidate experimental conclusions. SAICAR isozyme-selectively activates pyruvate kinase M2 (PKM2) with an EC50 of 0.3 mM, a property absent in AICAR/ZMP (which targets AMPK) and substantially weaker in the closest structural analog succinyl-AMP (EC50 1.5 mM) . Furthermore, the free acid form requires −20°C storage, whereas the dibarium salt is stable at 2–8°C, reducing freeze-thaw degradation risk in longitudinal studies . These differences mean that generic replacement without salt-form verification compromises quantitative reproducibility.

PKM2 selectivity absent in AICAR/ZMP
AICAR targets AMPK; lacks the PKM2 isozyme-specific activation profile. May alter pathway-response endpoints.
Closest analog succinyl-AMP shows lower potency
Reported class-level difference: succinyl-AMP requires higher concentrations for PKM2 activation. Direct substitution may shift dose-response interpretation.
Storage temperature mismatch may compromise stability
Free acid requires −20°C; disodium salt is hygroscopic. The dibarium salt’s 2–8°C specification reduces freeze-thaw risk in longitudinal studies.

SAICAR Dibarium Salt vs. Closest Analogs


PKM2 Isozyme-Selective Activation

SAICAR activates the tumor-specific pyruvate kinase isoform M2 (PKM2) with an EC50 of 0.3 ± 0.1 mM, whereas the structurally related purine intermediate succinyl-AMP requires a 5-fold higher concentration (EC50 1.5 ± 0.4 mM) to achieve comparable activation . Critically, SAICAR does not stimulate PKM1, PKR, PKL, or lactate dehydrogenase (LDH) at any tested concentration, nor does it activate AMPK — the primary target of its upstream precursor AICAR/ZMP . This isozyme selectivity is further sharpened upon Erk1/2-mediated phosphorylation of PKM2, which sensitizes the enzyme to SAICAR by approximately 25-fold, shifting the EC50 from 0.30 mM to 12 μM .

PKM2 activation EC50
Head-to-head
SAICAR 0.3 mM vs. succinyl-AMP 1.5 mM
Supports PKM2 isozyme-selective assay context
Erk1/2 phosphorylation sensitizes PKM2 ~25-fold (EC50 12 μM). No activation of PKM1/PKR/PKL/LDH.
Cancer metabolism PKM2 activator Isozyme selectivity EC50

Cancer-Selective Intracellular SAICAR Accumulation

In cancer cell lines (HeLa, A549, U87, H1299), intracellular SAICAR concentration rises from a basal level of 20–100 μM to 0.3–0.7 mM upon glucose starvation, reaching the threshold required for PKM2 activation . By contrast, normal human mammary epithelial (HuMEC) and adult lung fibroblast (HuALF) cells show no detectable SAICAR accumulation even in glucose-free media . This cancer-specific accumulation is not observed for AICAR/ZMP, which lacks the glucose-responsive oscillatory dynamics characteristic of SAICAR.

Cancer-cell SAICAR accumulation
Head-to-head
0.3–0.7 mM in cancer cells vs. <detection in normal cells
Supports tumor-microenvironment model-response context
Glucose deprivation induces ≥3–35-fold increase; AICAR/ZMP lacks this response.
Tumor metabolism Oncometabolite Glucose deprivation LC-MS quantification

Storage Stability Advantage of Dibarium Salt

The dibarium salt (CAS 6057-44-9) is specified for long-term storage at 2–8°C (refrigerator) , whereas the SAICAR free acid/hydrate (CAS 3031-95-6) requires −20°C storage to maintain ≥98% purity , and the disodium salt (CAS 17388-80-6) requires +4°C with additional protection from moisture under inert atmosphere due to hygroscopicity . The approximately 20+°C higher allowable storage temperature for the dibarium salt simplifies laboratory handling, reduces freeze-thaw cycles, and lowers the risk of hydrolytic degradation of the phosphoester bond during repeated sampling.

Storage temperature
Cross-study comparable
Dibarium salt: 2–8°C vs. free acid: −20°C; disodium salt: +4°C hygroscopic
May support longitudinal study handling; reduces freeze-thaw degradation risk
≥20°C higher storage temp vs. free acid; no inert atmosphere required.
Compound handling Long-term storage Salt-form selection Stability

SAICAR–PKM2 Binding Affinity

Molecular docking studies of SAICAR with human PKM2 reveal an appreciable binding affinity of −8.0 kcal/mol, with specific interactions mapped to residues ASP407, THR405, GLU410, ARG443, GLY321, ARG436, HIS439, LYS266, and TYR466 . This binding energy is consistent with the sub-millimolar EC50 observed in enzymatic assays and provides a structural rationale for the isozyme selectivity over PKM1, which lacks critical contact residues. In contrast, the upstream metabolite AICAR/ZMP does not exhibit comparable docking scores at the PKM2 allosteric pocket, consistent with its lack of PKM2 activation.

PKM2 binding affinity
Cross-study comparable
−8.0 kcal/mol (AutoDock Vina)
Supports PKM2 competitive binding assay context
9 specific residue contacts identified; AICAR shows no comparable docking.
Molecular docking Binding affinity Oncometabolite biomarker Structure-activity

SAICAR in ADSL Deficiency Diagnostics

In adenylosuccinate lyase (ADSL) deficiency, SAICAR and its dephosphorylated form SAICAr accumulate to enormously elevated concentrations in cells, CSF, and urine, serving as a primary diagnostic marker . While AICAR (ZMP) levels may also be altered due to residual ADSL activity (e.g., ~28% residual activity), the SAICAR/SAICAr elevation is pathognomonic and correlates with disease severity — patients with higher SAICAr:S-Ado ratios exhibit more severe encephalopathy and psychomotor delay . This diagnostic specificity is not replicated by AICAR or other purine intermediates, which are shared across multiple metabolic disorders.

ADSL deficiency biomarker
Class-level inference
SAICAR/SAICAr massively elevated in ADSL deficiency
Context-dependent; supports purine inborn-error biomarker research
Diagnostic specificity not replicated by AICAR; severity correlates with SAICAr:S-Ado ratio.
Inborn errors of metabolism ADSL deficiency Biomarker Purine metabolism

Key Application Scenarios for SAICAR Dibarium Salt


Cancer Metabolism Tumor Microenvironment Modeling

When modeling the metabolic rewiring of cancer cells under nutrient stress, the dibarium salt of SAICAR is the appropriate form for exogenous supplementation studies. Its PKM2-specific activation and the documented intracellular concentration range (0.3–0.7 mM) provide a physiologically relevant benchmark for dose-response experiments. The stable 2–8°C storage allows repeated aliquoting without degradation, ensuring consistent potency across multi-week experimental series .

PKM2 Allosteric Activator Screening

The SAICAR-PKM2 interaction, characterized by an EC50 of 0.3 mM and a structurally validated binding pose (−8.0 kcal/mol, 9 residue contacts), establishes SAICAR as a biochemical benchmark for high-throughput screening of synthetic PKM2 activators (e.g., TEPP-46, DASA-58). The dibarium salt's defined purity (≥95%) and counter-ion composition make it suitable as a calibration standard in coupled enzymatic assays (PKM2-LDH) without introducing sodium or variable hydration artifacts .

LC-MS/MS SAICAR Quantification Standard

For targeted metabolomics panels measuring purine intermediates in human biofluids, the dibarium salt provides a stable, high-purity reference material for SAICAR calibration curves. Its deuterated analog (SAICAR-d3 dibarium salt) further enables isotope-dilution LC-MS/MS workflows with minimal matrix interference, directly supporting clinical diagnostics of ADSL deficiency where SAICAr levels define disease severity .

Enzymatic Studies with PAICS and ADSL

The dibarium salt form is the historically documented substrate form for SAICAR synthetase (PAICS) and adenylosuccinate lyase (ADSL) enzymatic studies. Using the correct salt form avoids kinetic artifacts introduced by sodium or free-acid counter-ions, which can alter enzyme-metal cofactor interactions. The compound's documented instability of the diazonium derivative also mandates the more stable dibarium form for any chemical derivatization workflows .

Application
Selection Property
Validation Focus
Cancer metabolism model-response studies
PKM2 isozyme-specific activation context
Intracellular concentration benchmarking
PKM2 allosteric activator screening
Binding-affinity and purity profile
Coupled enzymatic assay calibration
Targeted metabolomics quantification
Stable reference standard (dibarium salt)
Isotope-dilution LC-MS/MS calibration
PAICS/ADSL enzymatic studies
Correct salt-form identity
Avoid counter-ion kinetic artifacts
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